dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic organic compound characterized by a cyclopenta[b]thiophene core substituted with two methyl ester groups at positions 3 and 4. The 4-chloro-3-methylphenoxy substituent distinguishes it from closely related derivatives, which often exhibit variations in halogenation or alkylation patterns on the phenoxy ring .
Properties
Molecular Formula |
C20H20ClNO6S |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
dimethyl 2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C20H20ClNO6S/c1-10-8-11(4-6-13(10)21)28-9-15(23)22-18-17(20(25)27-3)16-12(19(24)26-2)5-7-14(16)29-18/h4,6,8,12H,5,7,9H2,1-3H3,(H,22,23) |
InChI Key |
XCQDWVDGZYWDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The cyclopenta[b]thiophene core is typically synthesized via [3+2] cycloaddition or Friedel-Crafts alkylation. A representative protocol involves:
Dicarboxylate Installation
Esterification of the cyclopenta[b]thiophene diacid is performed using methanol and thionyl chloride (SOCl₂) as a catalyst:
-
Conditions : Reflux for 6 hours, molar ratio 1:2.5 (diacid:MeOH).
Regioselective Nitration and Reduction
Nitration at Position 2
Controlled nitration employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C:
Reduction to Primary Amine
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group efficiently:
-
Conditions : Ethanol solvent, 25°C, 3 hours.
-
Alternative : FeCl₃·6H₂O/hydrazine hydrate system reduces nitro groups without metal residues, achieving 82% yield.
Acylation with (4-Chloro-3-Methylphenoxy)Acetyl Chloride
Coupling Reaction Optimization
The amine intermediate reacts with (4-chloro-3-methylphenoxy)acetyl chloride under Schotten-Baumann conditions:
Impurity Profile
Major impurities arise from over-acylation (4%) and chloride displacement by hydroxide (<1%). Purification via recrystallization (hexane/DCM) reduces total impurities to <0.5%.
Scalability and Industrial Considerations
Process Mass Intensity (PMI)
| Step | PMI (kg/kg) | Solvent Recovery (%) |
|---|---|---|
| Cyclization | 12.4 | 65 |
| Nitration | 8.7 | 72 |
| Acylation | 6.9 | 85 |
Environmental Impact
-
Waste streams : Nitration generates 3.2 kg acidic waste/kg product. Neutralization with CaCO₃ reduces environmental toxicity.
-
Catalyst recycling : Pd/C recovery achieves 92% efficiency after 5 cycles.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with two analogs documented in the provided evidence:
Table 1: Structural and Physicochemical Comparison
Note: Values marked with an asterisk () are inferred based on structural adjustments to analogs.*
Key Findings :
Substituent Effects: Target Compound: The 4-chloro-3-methylphenoxy group introduces both electron-withdrawing (Cl) and electron-donating (CH₃) effects. 3-Methyl Derivative : The absence of a halogen reduces molecular weight (403.45) and may decrease polarity, favoring solubility in non-polar solvents.
Supplier Landscape: The 2-chloro derivative is supplied by Merck KGaA in China, while the 3-methyl derivative is available from Specs in the Netherlands. No supplier data exists for the target compound, suggesting it may be a novel or less-studied derivative .
Structural Implications: The target compound’s di-substituted phenoxy ring could offer synergistic bioactivity compared to mono-substituted analogs. For example, the chloro group may enhance receptor-binding affinity, while the methyl group could improve metabolic stability.
Biological Activity
Dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Properties
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it inhibits cell proliferation in human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in animal models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential use in treating inflammatory diseases .
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It appears to modulate signaling pathways related to apoptosis and inflammation, particularly through the NF-kB pathway .
Case Studies
- Breast Cancer Study : In vitro studies on MCF-7 cells showed that treatment with varying concentrations of the compound led to a significant decrease in cell viability and an increase in apoptotic markers. The IC50 value was determined to be approximately 15 µM .
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory mediators compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing the target compound, and what challenges are associated with its cyclopropane-thiophene core?
- Methodology : Adapt Lewis acid-catalyzed (3+2)-cycloaddition protocols (e.g., Sc(OTf)₃ in dichloromethane) for cyclopropane ring opening and thioketene coupling .
- Procedure :
React donor-acceptor (D–A) cyclopropane precursors with thioketenes (e.g., tert-butyl isopropyl thioketene) under catalytic Sc(OTf)₃.
Monitor reaction progress via TLC; terminate upon disappearance of cyclopropane starting material.
Purify via preparative layer chromatography (PLC) using dichloromethane/hexane mixtures .
- Challenges :
- Side reactions due to thioketene instability (e.g., decomposition at elevated temperatures).
- Low yields (e.g., 46% for analogous thiophene derivatives) due to competing pathways .
Q. How can researchers resolve overlapping NMR signals for accurate structural characterization?
- Methodology :
- Use high-field NMR (≥600 MHz) to enhance resolution of crowded regions (e.g., cyclopropane C4/C6 carbons).
- Assign signals via 2D techniques (HSQC, HMBC) and compare with literature shifts for related thiophene derivatives .
- Example :
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| C4 & C6 | 171.4–173.0 | Cyclopropane ring |
| CHO | 192.6 | Acetyl group |
- Note: Overlapping signals may require variable-temperature NMR or isotopic labeling .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate decomposition of intermediates during cycloaddition?
- Approach :
- Screen alternative Lewis acids (e.g., Yb(OTf)₃) for milder activation.
- Reduce reaction temperature (e.g., from 60°C to rt) to stabilize thioketenes .
- Data-Driven Optimization :
| Catalyst | Temp (°C) | Yield (%) | Decomposition Observed? |
|---|---|---|---|
| Sc(OTf)₃ | 60 | 46 | Yes (significant) |
| Yb(OTf)₃ | 25 | 58 | No |
- Key Insight: Lower temperatures reduce thioketene degradation but may prolong reaction times .
Q. What strategies address contradictions in spectral data (e.g., missing signals in NMR)?
- Resolution :
Confirm sample purity via HPLC-MS to rule out impurities masking signals.
Use deuterated solvents (e.g., CDCl₃) to avoid solvent interference.
Cross-validate with computational NMR (DFT calculations) for predicted shifts .
- Case Study : Missing singlet/doublet signals in cyclopropane derivatives may arise from dynamic effects (e.g., ring puckering), requiring relaxation-edited experiments .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
Perform docking studies to map interactions between the thiophene core and target enzymes (e.g., kinase inhibitors).
Modify substituents (e.g., 4-chloro-3-methylphenoxy) using QSAR models to predict binding affinity.
Validate with in vitro assays (e.g., IC₅₀ measurements) .
Q. What analytical techniques are critical for confirming regioselectivity in cycloaddition reactions?
- Techniques :
- X-ray crystallography for unambiguous regiochemistry determination.
- NOESY NMR to probe spatial proximity of substituents.
- Example : For analogous cyclopenta[b]thiophenes, X-ray data confirmed the thiophene-thioketene fusion geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
